1-[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]butan-1-one
Overview
Description
1-[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]butan-1-one is a complex organic compound with a unique structure that combines a triazole ring, a phenyl group, and a dimethylamino benzyl group
Preparation Methods
The synthesis of 1-[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]butan-1-one typically involves multiple steps. One common method includes the reaction of 1-butyryl-3-phenyl-1H-1,2,4-triazol-5-amine with 4-(dimethylamino)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols can replace the dimethylamino group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the dimethylamino benzyl group play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 1-[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]butan-1-one include other triazole derivatives and benzyl-substituted amines. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example:
1-butyryl-3-phenyl-1H-1,2,4-triazol-5-amine: Lacks the dimethylamino benzyl group, resulting in different reactivity and applications.
N-benzyl-1H-1,2,4-triazol-5-amine: Similar structure but without the butyryl and phenyl groups, leading to different chemical properties.
Properties
IUPAC Name |
1-[5-[[4-(dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-4-8-19(27)26-21(23-20(24-26)17-9-6-5-7-10-17)22-15-16-11-13-18(14-12-16)25(2)3/h5-7,9-14H,4,8,15H2,1-3H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPIJSYTXMDEAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)NCC3=CC=C(C=C3)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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